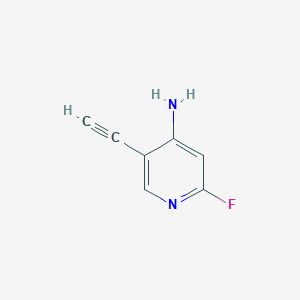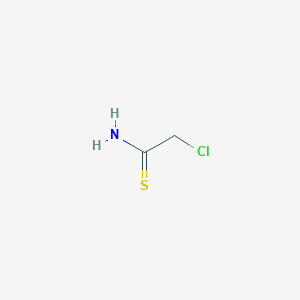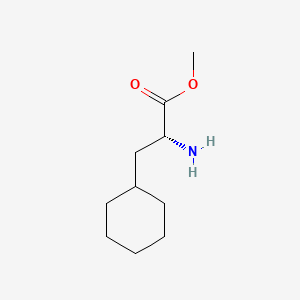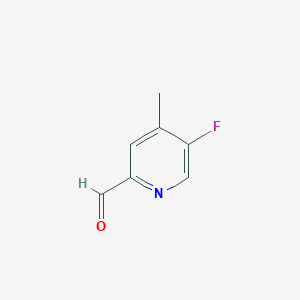
5-Fluoro-4-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methylpicolinaldehyde: is an organic compound with the molecular formula C7H6FNO It is a derivative of picolinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylpicolinaldehyde typically involves the fluorination of 4-methylpicolinaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the desired product .
Industrial Production Methods: Industrial production of 5-Fluoro-4-methylpicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-methylpicolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom
Major Products:
Oxidation: 5-Fluoro-4-methylpicolinic acid.
Reduction: 5-Fluoro-4-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Fluoro-4-methylpicolinaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features .
Industry: In the industrial sector, 5-Fluoro-4-methylpicolinaldehyde can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylpicolinaldehyde is primarily related to its ability to interact with nucleophiles and electrophiles. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing intermediates in chemical reactions. This can lead to selective interactions with biological targets, making it useful in research and potential therapeutic applications .
Comparison with Similar Compounds
4-Methylpicolinaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluoropicolinaldehyde: Lacks the methyl group, which can influence its steric and electronic properties.
4-Fluoropicolinaldehyde: Lacks the methyl group at the 4-position, affecting its overall reactivity and applications
Uniqueness: The combination of these substituents can lead to unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
5-fluoro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 |
InChI Key |
KZRFTMUHSVGEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


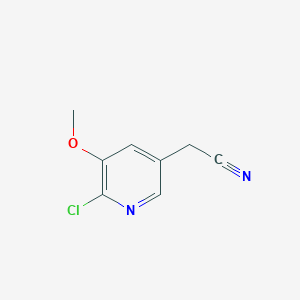
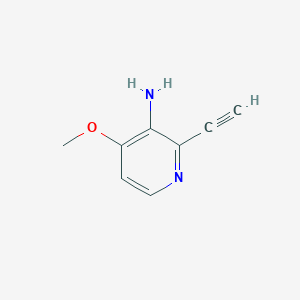
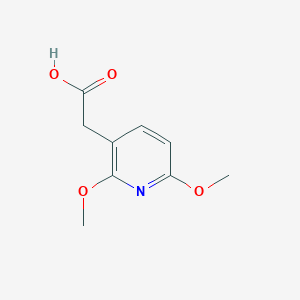

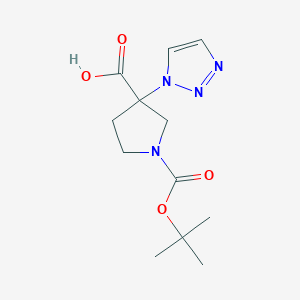
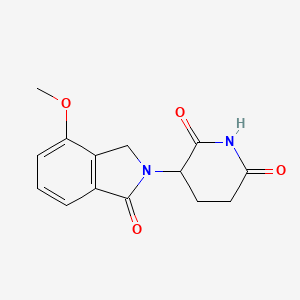

![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
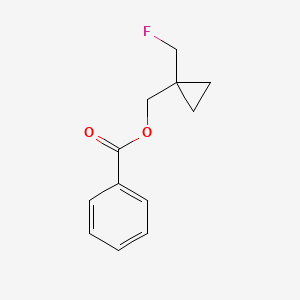
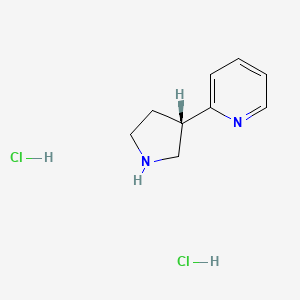
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
